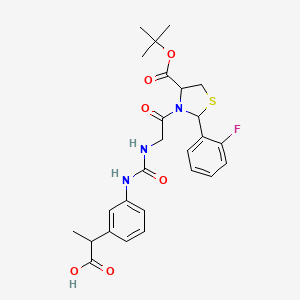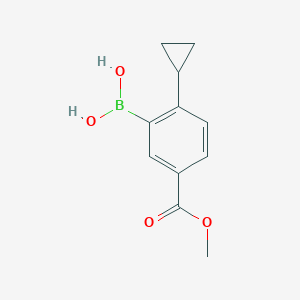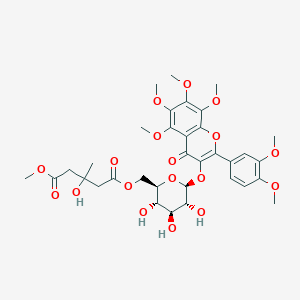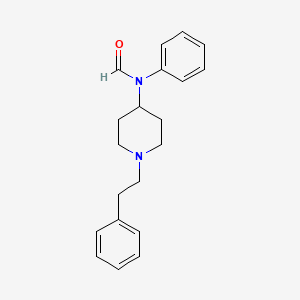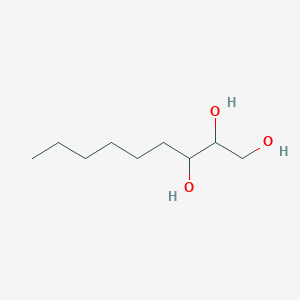
4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, butylphenoxy, and dihydroxy functional groups attached to an anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the anthracene-9,10-dione core, followed by the introduction of the amino and butylphenoxy groups. Common reagents used in these reactions include aniline derivatives, butylphenols, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The amino and butylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes
科学研究应用
4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its quinone moiety can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 1,5-Dihydroxy-2,6-bis(4-butylphenoxy)-4-amino-8-(4-butylanilino)-9,10-anthraquinone
- 2,6-Dihydroxy-4-aminoanthraquinone
Uniqueness
4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
102185-00-2 |
|---|---|
分子式 |
C34H33NO6 |
分子量 |
551.6 g/mol |
IUPAC 名称 |
4-amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H33NO6/c1-3-5-7-20-9-13-22(14-10-20)40-26-18-17-24-28(32(26)37)34(39)29-25(35)19-27(33(38)30(29)31(24)36)41-23-15-11-21(12-16-23)8-6-4-2/h9-19,37-38H,3-8,35H2,1-2H3 |
InChI 键 |
RJPWQIGFPDGPOR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=C(C=C5)CCCC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)

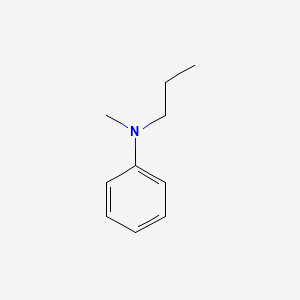
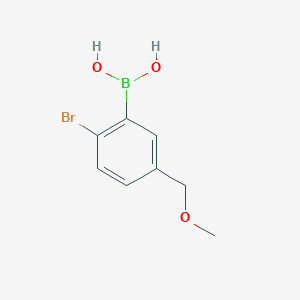



![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)
